molecular formula C16H20N2O4 B1231328 2-Ethylidene-1,2,3,10,11,11a-hexahydro-8-hydroxy-7,11-dimethoxy-5H-pyrrolo(2,1-c)(1,4)benzodiazepin-5-one CAS No. 35050-55-6

2-Ethylidene-1,2,3,10,11,11a-hexahydro-8-hydroxy-7,11-dimethoxy-5H-pyrrolo(2,1-c)(1,4)benzodiazepin-5-one

Cat. No. B1231328
CAS RN: 35050-55-6
M. Wt: 304.34 g/mol
InChI Key: UQVNRKBFAXNOGA-HRZZMDIGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-tomaymycin is the (E)-isomer of tomaymycin.
2-Ethylidene-1,2,3,10,11,11a-hexahydro-8-hydroxy-7,11-dimethoxy-5H-pyrrolo(2,1-c)(1,4)benzodiazepin-5-one is a natural product found in Streptomyces achromogenes with data available.

Scientific Research Applications

Synthesis and Structural Studies

  • The compound has been synthesized as part of the study of pyrrolo[2,1-c][1,4]benzodiazepine derivatives, which are structurally related to anthramycin and tomaymycin. This synthesis involves the formation of the pyrrolidine nucleus and has led to tricyclic systems of significant interest in chemical research (G. de Martino, S. Massa, & R. Giuliano, 1976).
  • Derivatives of this compound have been synthesized and explored for their potential in treating anxiety in warm-blooded animals, showcasing its relevance in pharmaceutical chemistry (M. Visser, 1994).

Pharmacological Properties

  • A study on the pharmacological properties of pyrrolo[2,1-c][1,4]benzodiazepine derivatives highlighted the compound as a candidate for anxiolytic evaluation, with metabolism studies indicating rapid hydroxylation, a key aspect in determining its effectiveness and duration of action (W. B. Wright et al., 1978).

Advanced Synthetic Approaches

  • Innovative synthetic methods have been developed for this compound, leading to derivatives with potential therapeutic applications. These methods have significantly contributed to the field of medicinal chemistry (J. Duceppe & J. Gauthier, 1985).

Structural Analysis and Novel Synthesis

DNA-Interactive Antitumor Agent

  • The compound, as part of the dimer SJG-136, is being developed as a DNA-interactive antitumor agent. This highlights its significant potential in cancer therapy and provides an example of how chemical compounds can be adapted for crucial medical applications (A. Cheung et al., 2005).

Recent Developments in Synthesis

  • Recent studies have focused on new synthetic methodologies for this compound, with an emphasis on building trimeric pyrrolo[2,1-c][1,4]benzodiazepines linked by various chains. This research is key to developing new drugs with a broad spectrum of biological activities (G. Varvounis, 2016).

properties

CAS RN

35050-55-6

Molecular Formula

C16H20N2O4

Molecular Weight

304.34 g/mol

IUPAC Name

(6R,6aS,8E)-8-ethylidene-3-hydroxy-2,6-dimethoxy-6,6a,7,9-tetrahydro-5H-pyrrolo[2,1-c][1,4]benzodiazepin-11-one

InChI

InChI=1S/C16H20N2O4/c1-4-9-5-12-15(22-3)17-11-7-13(19)14(21-2)6-10(11)16(20)18(12)8-9/h4,6-7,12,15,17,19H,5,8H2,1-3H3/b9-4+/t12-,15+/m0/s1

InChI Key

UQVNRKBFAXNOGA-HRZZMDIGSA-N

Isomeric SMILES

C/C=C/1\C[C@@H]2C(NC3=CC(=C(C=C3C(=O)N2C1)OC)O)OC

SMILES

CC=C1CC2C(NC3=CC(=C(C=C3C(=O)N2C1)OC)O)OC

Canonical SMILES

CC=C1CC2C(NC3=CC(=C(C=C3C(=O)N2C1)OC)O)OC

synonyms

tomaymycin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Ethylidene-1,2,3,10,11,11a-hexahydro-8-hydroxy-7,11-dimethoxy-5H-pyrrolo(2,1-c)(1,4)benzodiazepin-5-one
Reactant of Route 2
2-Ethylidene-1,2,3,10,11,11a-hexahydro-8-hydroxy-7,11-dimethoxy-5H-pyrrolo(2,1-c)(1,4)benzodiazepin-5-one
Reactant of Route 3
2-Ethylidene-1,2,3,10,11,11a-hexahydro-8-hydroxy-7,11-dimethoxy-5H-pyrrolo(2,1-c)(1,4)benzodiazepin-5-one
Reactant of Route 4
2-Ethylidene-1,2,3,10,11,11a-hexahydro-8-hydroxy-7,11-dimethoxy-5H-pyrrolo(2,1-c)(1,4)benzodiazepin-5-one
Reactant of Route 5
2-Ethylidene-1,2,3,10,11,11a-hexahydro-8-hydroxy-7,11-dimethoxy-5H-pyrrolo(2,1-c)(1,4)benzodiazepin-5-one
Reactant of Route 6
2-Ethylidene-1,2,3,10,11,11a-hexahydro-8-hydroxy-7,11-dimethoxy-5H-pyrrolo(2,1-c)(1,4)benzodiazepin-5-one

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